molecular formula C19H17N3O3S B6584989 N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251647-47-8

N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B6584989
CAS No.: 1251647-47-8
M. Wt: 367.4 g/mol
InChI Key: ATMSYOBMPLJOJD-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound featuring a thiazolo[2,3-b]quinazoline core fused with a carboxamide group substituted at the 8-position. The 2-methoxybenzyl moiety attached to the carboxamide nitrogen introduces steric and electronic effects that modulate its biological and physicochemical properties.

Structurally, the compound is distinguished by its tricyclic system, which combines a thiazole ring fused with a quinazoline backbone.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-5-3-2-4-13(16)11-20-17(23)12-6-7-14-15(10-12)21-19-22(18(14)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSYOBMPLJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide (CAS Number: 1251647-47-8) is a heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O₃S
Molecular Weight367.4 g/mol
CAS Number1251647-47-8

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values of 2.09 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Inhibition of Kinases : Quinazoline derivatives have been investigated for their ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. Some thiazoloquinazoline compounds have shown promising results against specific kinases like DYRK1A with submicromolar IC₅₀ values .
  • Anti-inflammatory Effects : Compounds in this class have also been evaluated for anti-inflammatory properties. Certain derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antitumor Activity Assessment :
    • A study evaluated the cytotoxic effects of various thiazoloquinazoline derivatives on human cancer cell lines including Huh7-D12 and Caco-2. The results indicated that many compounds exhibited significant growth inhibition with IC₅₀ values in the micromolar range without affecting normal cells .
  • Kinase Inhibition Studies :
    • Research on thiazole-fused quinazolines revealed that they do not act as kinase inhibitors but still possess cytotoxic properties against several tumor cell lines. This highlights the need for further exploration into their mechanisms of action and potential therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazoloquinazoline derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazoloquinazolines exhibit cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism involves the induction of apoptosis through the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacteria and fungi.

  • Data Table: Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the effectiveness of N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide against common pathogens .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.

  • Case Study: In vitro studies have shown that the compound reduces neuronal cell death induced by oxidative stress in SH-SY5Y cells, suggesting its role as a neuroprotective agent .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for higher yields. Various derivatives are being synthesized to enhance its pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent analogs. Modifications at specific positions on the thiazoloquinazoline scaffold have led to compounds with improved efficacy and selectivity.

Comparison with Similar Compounds

Thiadiazoloquinazoline Derivatives

  • Compound: 2-[(2-Methylphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide (CAS 893784-89-9) Key Differences: Replaces the thiazolo ring with a thiadiazolo ring, introducing an additional nitrogen atom. The 4-methylbenzyl group replaces the 2-methoxybenzyl substituent. Impact: The thiadiazolo modification may alter electron distribution and binding affinity, while the methyl group reduces steric hindrance compared to the methoxy group . Molecular Formula: C₂₅H₂₁N₅O₂S vs.

Triazoloquinazoline Derivatives

  • Compound: BI82026 (CAS 1243023-41-7) Structure: 2-[(4-Fluorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide Key Differences: Features a triazoloquinazoline core and fluorophenyl substituents. Fluorine substitution improves bioavailability .

Functional Group Modifications

Methoxyphenyl vs. Phenyl Substitutions

  • Compound: 4-(3,4-Dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B8) Key Differences: Tetrahydroquinoline core with a 3,4-dimethoxyphenyl group. Biological Data: Demonstrated cytotoxicity against MCF-7 (IC₅₀ = 12 μM) and A549 (IC₅₀ = 18 μM) cell lines, suggesting that methoxy positioning influences anticancer activity .

Carboxamide Chain Variations

  • Compound: N-Cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide (CAS 894251-67-3) Key Differences: Cycloheptyl group replaces the 2-methoxybenzyl substituent. Impact: Bulky cycloheptyl may hinder membrane permeability but improve target specificity .

Preparation Methods

Resin-Bound Intermediate Preparation

The thiazolo[2,3-b]quinazoline scaffold is constructed via a solid-phase approach using acid-cleavable backbone amide linker (BAL) resin. Primary amines are immobilized on the resin and acylated with methyl 2-aminoterephthalate, followed by ester cleavage to generate a free carboxylic acid group. Subsequent treatment with Fmoc-isothiocyanate (Fmoc-NCS) forms a thiourea intermediate, which reacts with bromoketones to yield aminothiazole rings. Cyclization with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in toluene completes the thiazoloquinazoline core (Fig. 1).

Key Optimization :

  • Solvent Selection : Toluene suppresses competing cyclization to 2-thioxoquinazolin-4-ones, ensuring >90% yield of the target core.

  • Temperature Control : Reactions proceed at 25°C to prevent resin degradation.

Introduction of the 2-Methoxyphenylmethyl Carboxamide Group

Post-Cyclization Amidation

After resin cleavage, the quinazoline-8-carboxylic acid intermediate is activated using Zr12 oxo clusters (Fig. 2). In a 1,4-dioxane solvent system, the carboxylic acid reacts with (2-methoxyphenyl)methylamine at 80°C for 24 hours, achieving 88% yield. The Zr12 cluster facilitates nucleophilic acyl substitution by stabilizing the transition state, as evidenced by comparative studies showing <5% yield in uncatalyzed reactions.

Reaction Conditions :

ParameterValue
Catalyst Loading5.0 µmol Zr12/g resin
Solvent1,4-Dioxane
Temperature80°C
Time24 h
Yield88%

On-Resin Amide Coupling

Alternative protocols introduce the (2-methoxyphenyl)methyl group during solid-phase synthesis. After thiourea formation, a bromoketone derivative pre-functionalized with the methoxyphenyl moiety is coupled to the resin-bound intermediate. This method reduces post-cyclization steps but requires stringent purification to remove regioisomeric byproducts.

Cyclization and Ring-Closure Mechanisms

Thiazole Ring Formation

The thiazolo[2,3-b]quinazoline system arises from a recyclization reaction between chloromethylisoquinolines and thioureas. X-ray diffraction and NMR studies confirm that the thiazole H-5′ proton appears as a singlet at 7.44 ppm, distinguishing it from non-cyclized intermediates.

Quinazoline Ketone Stabilization

The 5-oxo group is introduced via oxidation of a tetrahydroquinazoline precursor using potassium permanganate in acetic acid. Kinetic studies show that electron-donating groups (e.g., methoxy) at the 2-position increase oxidation rates by 40% compared to unsubstituted analogs.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

MethodOverall YieldPurity (HPLC)Key Advantage
Solid-Phase67%95%Scalability
Zr12-Catalyzed88%98%Mild conditions
Solution-Phase52%89%No specialized equipment

Limitations and Challenges

  • Regioselectivity : Competing dimerization occurs under UV light, necessitating amber glassware during storage.

  • Solubility : The final carboxamide exhibits limited solubility in ether, complicating precipitation-based purification.

Industrial-Scale Considerations

Green Chemistry Adaptations

Ultrasonic activation replaces thermal heating in bromoketone coupling steps, reducing energy consumption by 30%. Isopropyl alcohol, a low-toxicity solvent, is prioritized over dichloromethane in large-scale runs.

Cost-Benefit Analysis

ComponentSolid-Phase CostSolution-Phase Cost
Resin$12/gN/A
Zr12 Catalyst$8.7/mg$8.7/mg
Total (per 100 g)$1,240$980

Q & A

Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursor quinazoline derivatives with functionalized thiazole intermediates. Critical steps include:

  • Core formation : Cyclization of a thiazoloquinazoline scaffold under reflux conditions (ethanol or DMF) with catalysts like benzyltributylammonium bromide .
  • Functionalization : Introduction of the 2-methoxyphenylmethyl group via nucleophilic substitution or coupling reactions. Phase-transfer catalysis (PTC) methods, such as using tetrabutylammonium bromide (TBAB), can enhance reaction efficiency in biphasic systems .
  • Optimization : Yields (60–75%) depend on solvent polarity, temperature (80–120°C), and stoichiometric ratios. For example, DMF increases solubility of aromatic intermediates, while excess hydrazine derivatives improve triazole ring closure .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. Key signals include:
    • Quinazoline C=O at δ 165–170 ppm.
    • Thiazole protons as doublets (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and thiazole C-S (650–700 cm⁻¹) .
  • TLC/HPLC : Monitor reaction progress using silica gel TLC (Rf ~0.5 in ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Basic: What biological activities are associated with structural analogs, and how are they assayed?

Analogous quinazoline-thiazole hybrids exhibit:

  • Antimicrobial activity : Tested via MIC assays against S. aureus (MIC 8–16 µg/mL) and C. albicans (MIC 16–32 µg/mL) .
  • Anticancer potential : IC₅₀ values of 10–25 µM in MTT assays (e.g., against MCF-7 breast cancer cells) .
  • Mechanistic insights : Interactions with DNA topoisomerase II or kinase enzymes are studied via molecular docking and enzymatic inhibition assays .

Advanced: How can computational methods resolve conformational ambiguities in crystallographic data?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles and torsional strain. For example, the thiazole-quinazoline dihedral angle (~15°) impacts π-π stacking in protein binding .
  • SHELX Refinement : Resolve twinning or disorder in X-ray data via dual-space algorithms (e.g., SHELXD for heavy atom positioning, SHELXL for anisotropic displacement parameters) .
  • MD Simulations : Assess stability in solvent (e.g., water/DMSO) using AMBER force fields to validate experimental solubility .

Advanced: How to address contradictions in reported biological activity across studies?

  • Structural variability : Substituent positioning (e.g., meta vs. para methoxy groups) alters steric and electronic profiles, affecting target binding. Compare analogs in standardized assays .
  • Assay conditions : Discrepancies in cytotoxicity (e.g., IC₅₀ ± 5 µM) may arise from serum concentration differences (5% vs. 10% FBS) or incubation times .
  • Metabolic interference : Use hepatic microsome stability tests to rule out false negatives from rapid compound degradation .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases to separate enantiomers (α >1.5) .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclization to induce >90% ee .
  • Crystallographic resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate dominant enantiomers .

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